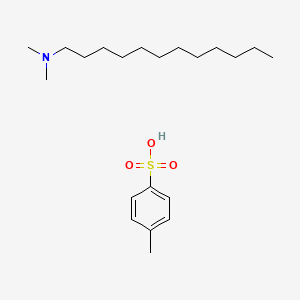![molecular formula C20H24N2O4S B14467402 2,2'-Sulfonylbis[N-(propan-2-yl)benzamide] CAS No. 65838-72-4](/img/structure/B14467402.png)
2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a sulfonyl group bridging two benzamide moieties, each substituted with an isopropyl group. Its molecular structure provides it with distinct chemical properties that make it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] typically involves the reaction of 2,2’-sulfonyldibenzoyl chloride with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] finds applications in various scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzamide moieties may also interact with specific binding sites, modulating biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzamide: A simpler analog without the sulfonyl bridge.
Sulfonylureas: Compounds with a sulfonyl group linked to a urea moiety.
Sulfonamides: Compounds with a sulfonyl group linked to an amide.
Uniqueness: 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] is unique due to its dual benzamide structure bridged by a sulfonyl group, providing it with distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
65838-72-4 |
|---|---|
Formule moléculaire |
C20H24N2O4S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-propan-2-yl-2-[2-(propan-2-ylcarbamoyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C20H24N2O4S/c1-13(2)21-19(23)15-9-5-7-11-17(15)27(25,26)18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Clé InChI |
FYVCZVCQGDATCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)


![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)



![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)


